molecular formula C7H9ClN2 B14068317 (6-Chloro-5-methylpyridin-2-YL)methanamine

(6-Chloro-5-methylpyridin-2-YL)methanamine

Cat. No.: B14068317
M. Wt: 156.61 g/mol
InChI Key: XQPKMIGYCMJKTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-methylpyridin-2-YL)methanamine typically involves the chlorination of 5-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position of the pyridine ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product . The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-methylpyridin-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of different amine derivatives.

Mechanism of Action

The mechanism of action of (6-Chloro-5-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-5-methylpyridin-2-YL)methanamine is unique due to the presence of both the chlorine atom and the methyl group on the pyridine ring, which can influence its reactivity and biological activity . This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(6-chloro-5-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9ClN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,4,9H2,1H3

InChI Key

XQPKMIGYCMJKTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)CN)Cl

Origin of Product

United States

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